Dimetilsulfato de neopentilglicol

Descripción general

Descripción

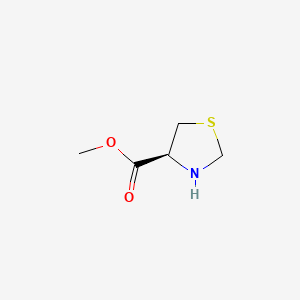

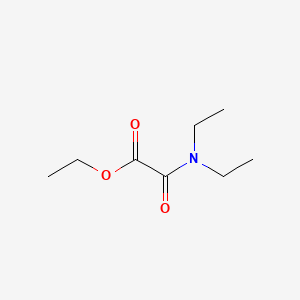

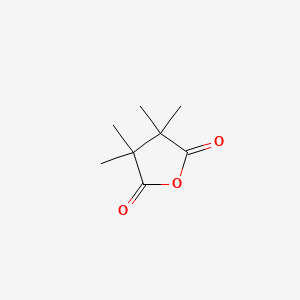

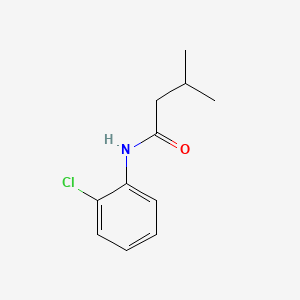

Neopentyl glycol dimethylsulfate, also known as 2,2-Dimethyl-1,3-propanediol dimethylsulfate, is an organic compound with the empirical formula C7H16O6S2 and a molecular weight of 260.33 . It is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, pesticides, surfactants, and polymers.

Synthesis Analysis

Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .Molecular Structure Analysis

The molecular structure of Neopentyl glycol dimethylsulfate consists of a neopentyl glycol (NPG) backbone with two methylsulfate moieties. The exact structure can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis

Neopentyl glycol dimethylsulfate is a colorless to light yellow liquid that is soluble in polar organic solvents, such as methanol, ethanol, and water. It has a boiling point of 235-240 °C and a melting point of -33 °C.Aplicaciones Científicas De Investigación

Catalizador de Polimerización

Actúa como catalizador en reacciones de polimerización. Los grupos sulfonato pueden iniciar la polimerización de ciertos monómeros, lo que lleva a la formación de polímeros con propiedades únicas .

Hidrogenación de Hidroxipivaldehído

En la hidrogenación del hidroxipivaldehído, el dimetilsulfato de neopentilglicol se utiliza para obtener polioles con altos rendimientos y selectividad. Este método es significativo en la producción de polioles para diversas aplicaciones industriales .

Química Medicinal

El compuesto encuentra aplicaciones en química medicinal donde se utiliza para modificar el equilibrio hidrofílico-lipofílico de las moléculas, afectando así sus propiedades farmacocinéticas .

Inhibidor de Corrosión

Se investiga el this compound por su posible uso como inhibidor de la corrosión. Su estructura molecular podría interactuar con las superficies metálicas para prevenir la oxidación y la corrosión .

Química Analítica

En química analítica, se utiliza como estándar o reactivo en la cuantificación y el análisis de sustancias químicas debido a sus propiedades y estabilidad bien definidas .

Estudios Ambientales

El compuesto se estudia por su impacto ambiental, particularmente en la degradación y transformación de contaminantes químicos. Su reactividad con varios contaminantes ambientales es de interés en el campo de la química ambiental .

Mecanismo De Acción

Target of Action

Neopentyl glycol dimethylsulfate, also known as 2,2-Dimethylpropane-1,3-diyl dimethanesulfonate, is a chemical compound that is used in various industrial applications

Mode of Action

The compound contains two sulfate groups, which might act as leaving groups in certain reactions, allowing the attached methyl groups to participate in alkylation reactions with nucleophiles. This means that it can transfer its methyl groups to other molecules, thereby modifying their structure and function.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Neopentyl glycol dimethylsulfate. For example, its reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature .

Safety and Hazards

Neopentyl glycol dimethylsulfate is classified as causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, eye protection, and face protection when handling this substance. In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .

Análisis Bioquímico

Biochemical Properties

It is known that neopentyl glycol, the parent compound, is used in the synthesis of polyesters, enhancing their stability towards heat, light, and water

Cellular Effects

It is known that neopentyl glycol, the parent compound, enhances the stability of polyesters

Molecular Mechanism

It is known that neopentyl glycol, the parent compound, is used in the synthesis of polyesters

Propiedades

IUPAC Name |

(2,2-dimethyl-3-methylsulfonyloxypropyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O6S2/c1-7(2,5-12-14(3,8)9)6-13-15(4,10)11/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBDNGMNEVIICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305786 | |

| Record name | Neopentyl glycol dimethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53555-41-2 | |

| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 171672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53555-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neopentyl glycol dimethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopenta[cd]pyren-3(4H)-one](/img/structure/B1616017.png)